molecular formula C21H22N4O4S2 B11016208 2-[(2-methoxyethyl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

2-[(2-methoxyethyl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B11016208
M. Wt: 458.6 g/mol
InChI Key: SFWJTOJUAHKFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-METHOXYETHYL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxyethyl sulfanyl group and a sulfonyl phenyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-METHOXYETHYL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of benzoic acid derivatives with amines under acidic or basic conditions.

    Introduction of the Methoxyethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 2-methoxyethyl thiol in the presence of a base.

    Attachment of the Sulfonyl Phenyl Group: The sulfonyl phenyl group is introduced via sulfonation reactions, often using sulfonyl chlorides and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(2-METHOXYETHYL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Catalysts: Sulfonyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

2-[(2-METHOXYETHYL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-METHOXYETHYL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-METHOXYETHYL)SULFANYL]ETHANOL: A simpler analog with similar functional groups but lacking the benzamide core.

    4-({[4-(DIETHYLAMINO)-6-ISOPROPYL-2-PYRIMIDINYL]SULFANYL}METHYL)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE: A structurally related compound with different substituents on the aromatic rings.

Uniqueness

2-[(2-METHOXYETHYL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N4O4S2

Molecular Weight

458.6 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C21H22N4O4S2/c1-15-11-12-22-21(23-15)25-31(27,28)17-9-7-16(8-10-17)24-20(26)18-5-3-4-6-19(18)30-14-13-29-2/h3-12H,13-14H2,1-2H3,(H,24,26)(H,22,23,25)

InChI Key

SFWJTOJUAHKFRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.